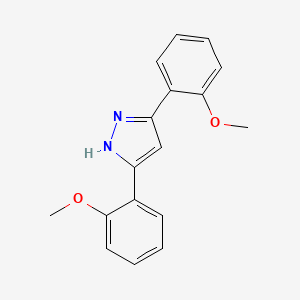
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H19BN2O4 and its molecular weight is 266.1. The purity is usually 95.
BenchChem offers high-quality methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and safety. They participate in various organic reactions, such as Suzuki coupling, which is used to form carbon-carbon bonds .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids serve as probes and sensors. They can detect biomolecules like glycans on proteins or cancer cells, which is crucial for diagnostic purposes .
Therapeutic Drugs
Boronic acid derivatives have therapeutic applications. They are explored for use as enzyme inhibitors, which can lead to the development of new medications .
Glycan Recognition and Detection
Peptide boronic acids can identify glycans on proteins or cancer cell surfaces, aiding in the understanding of cellular processes and disease states .
siRNA Delivery
Boronic acids are investigated for their potential in delivering siRNAs into cells, which is a promising approach for gene therapy .
pH-Responsive Devices
The pH-sensitive nature of boronic acids allows them to be used in developing pH-responsive devices that can release drugs at specific sites within the body .
Sensing Applications
Due to their interactions with diols and Lewis bases like fluoride or cyanide anions, boronic acids are utilized in various sensing applications, including environmental monitoring and safety .
Biomedical Research
Boronic acids are involved in biomedical research due to their unique chemistries at physiological pH, offering new avenues for drug development and chemical biology applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate' involves the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid", "Methanol", "Thionyl chloride or phosphorus pentoxide" ], "Reaction": [ "Step 1: Add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid to a reaction flask.", "Step 2: Add methanol to the reaction flask.", "Step 3: Add a dehydrating agent such as thionyl chloride or phosphorus pentoxide to the reaction flask.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and add water to quench the reaction.", "Step 6: Extract the product with an organic solvent such as ethyl acetate.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the final compound." ] } | |
CAS RN |
1616930-45-0 |
Product Name |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate |
Molecular Formula |
C12H19BN2O4 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



